
(R)-3-Aminooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 3-amino-, (3R)-: is a chiral amino acid derivative of octanoic acid It is characterized by the presence of an amino group at the third carbon of the octanoic acid chain, with the (3R) configuration indicating the specific spatial arrangement of the atoms around the chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The synthesis of Octanoic acid, 3-amino-, (3R)- can be achieved through the amination of octanoic acid derivatives.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of octanoic acid to its amino derivative.
Industrial Production Methods: Industrial production typically involves the large-scale synthesis of the compound using optimized versions of the classical or enzymatic methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Metabolic Studies: The compound is used in studies of fatty acid metabolism and its role in various biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.
Industry:
Mécanisme D'action
The mechanism of action of Octanoic acid, 3-amino-, (3R)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various metabolic pathways . The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Octanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.
3-Aminocaprylic acid: Another amino acid derivative of octanoic acid but with different stereochemistry.
Uniqueness:
Propriétés
Numéro CAS |
131347-77-8 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(3R)-3-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
FYHHDJRMDOBZJF-SSDOTTSWSA-N |
SMILES isomérique |
CCCCC[C@H](CC(=O)O)N |
SMILES canonique |
CCCCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



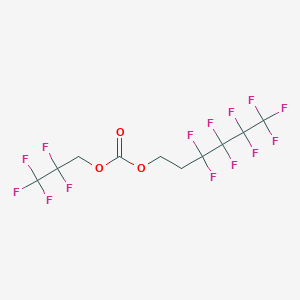
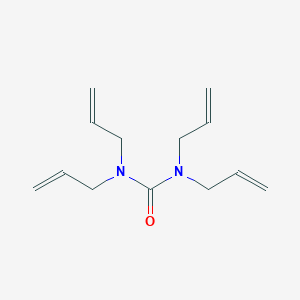
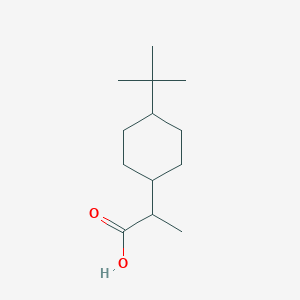
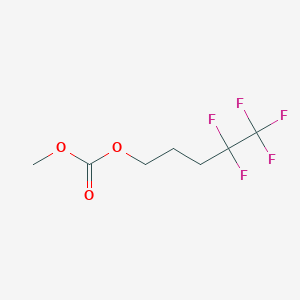

![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
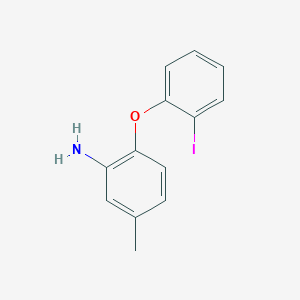
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)
